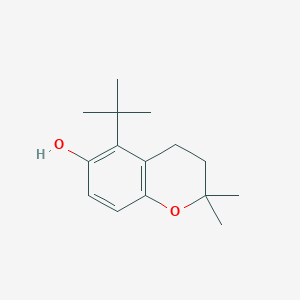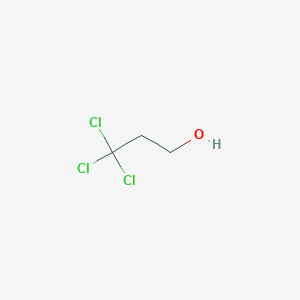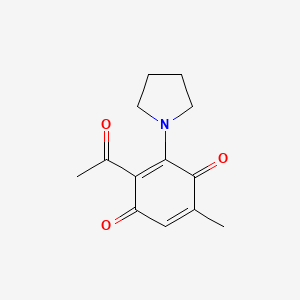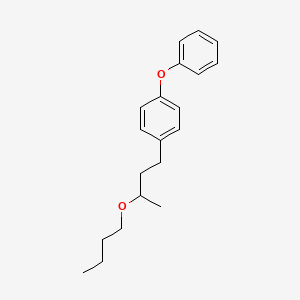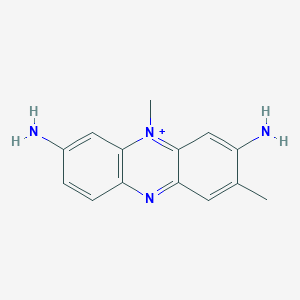![molecular formula C22H44O4Si B14493655 3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) CAS No. 65203-72-7](/img/structure/B14493655.png)
3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) typically involves a multi-step process. One common method includes the reaction of diethylsilane with 3-methyloctan-2-one in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3,3’-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,3’-[(Ethane-1,2-diylbis(oxy))dipropanoic acid: Shares structural similarities but differs in functional groups.
Dimethyl 3,3’-[(ethane-1,2-diylbis(oxy))bis(4,1-phenylene)]dipropionate: Another related compound with distinct properties.
Uniqueness
3,3’-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
65203-72-7 |
|---|---|
Molecular Formula |
C22H44O4Si |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
3-[diethyl-(3-methyl-2-oxooctan-3-yl)oxysilyl]oxy-3-methyloctan-2-one |
InChI |
InChI=1S/C22H44O4Si/c1-9-13-15-17-21(7,19(5)23)25-27(11-3,12-4)26-22(8,20(6)24)18-16-14-10-2/h9-18H2,1-8H3 |
InChI Key |
VMPNCYYIUBXHET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C(=O)C)O[Si](CC)(CC)OC(C)(CCCCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


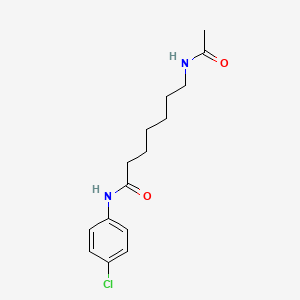
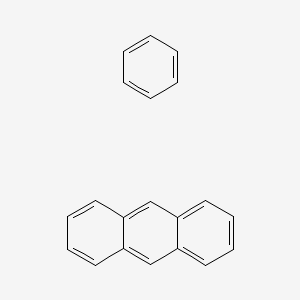
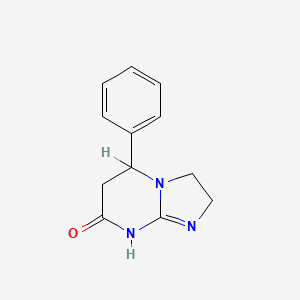
![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)
